molecular formula C15H23NO2 B7691450 3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim CAS No. 787-13-3

3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim

Cat. No. B7691450
CAS RN: 787-13-3
M. Wt: 249.35 g/mol
InChI Key: MHAZQZQNQAMVMT-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim (DTBHO) is a chemical compound used in scientific research for its antioxidant properties. It is a derivative of salicylaldoxime and has been shown to have potential therapeutic benefits for various diseases.

Mechanism of Action

3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim works by scavenging free radicals and reactive oxygen species (ROS) in the body. It also activates various antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help protect cells from oxidative stress.
Biochemical and Physiological Effects:
3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim has been shown to have various biochemical and physiological effects. It can help reduce inflammation, protect against oxidative stress, and improve cognitive function. It has also been shown to have potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim in lab experiments is its antioxidant properties, which can help protect cells from oxidative stress and damage. However, one limitation is that it may not be effective in all types of cells and may have different effects depending on the disease being studied.

Future Directions

For research on 3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim could include studying its potential therapeutic benefits in other diseases such as diabetes and cardiovascular disease. Additionally, further research could be done to understand the mechanism of action of 3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim and how it interacts with other compounds in the body.

Synthesis Methods

3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim can be synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

3,5-Di-tert-butyl-4-hydroxy-benzaldehyd-oxim has been studied for its potential therapeutic benefits in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. It has been shown to have antioxidant properties that can help protect cells from oxidative stress and damage.

properties

IUPAC Name

2,6-ditert-butyl-4-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14(2,3)11-7-10(9-16-18)8-12(13(11)17)15(4,5)6/h7-9,17-18H,1-6H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAZQZQNQAMVMT-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

787-13-3
Record name Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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